2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyridine-3-carbaldehyde
Overview
Description
The compound “2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyridine-3-carbaldehyde” is a chemical compound with the molecular formula C15H10N2O3 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of this compound includes a benzo[1,3]dioxol-5-yl group attached to an imidazo[1,2-a]pyridine ring, with a carbaldehyde functional group at the 3-position . The InChI code for this compound is 1S/C14H9ClN2O2/c15-10-2-4-14-16-11 (7-17 (14)6-10)9-1-3-12-13 (5-9)19-8-18-12/h1-7H,8H2 .Scientific Research Applications
Synthesis and Catalysis
Research into the synthesis of complex heterocyclic compounds, such as imidazo[1,2-a]pyridines, highlights the versatility and potential of 2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyridine-3-carbaldehyde in scientific applications. The use of heterogeneous nanocatalysts and water-mediated hydroamination processes for synthesizing imidazo[1,2-a]pyridines demonstrates innovative approaches to enhancing reaction efficiency and yields. These methods are pivotal in organic chemistry for creating novel compounds with potential applications in various fields, including pharmaceuticals and materials science (Maleki, 2014), (Darapaneni Chandra Mohan, Sadu Nageswara Rao, S. Adimurthy, 2013).
Material Science and Molecular Architecture
The research also extends to the synthesis of imidazo[1,5-a]pyridine derivatives, illustrating the compound's role in developing new materials and molecular architectures. For instance, the formation of a cadmium chloride complex with a novel imidazo[1,5-a]pyridine derivative showcases its application in creating new coordination compounds with potential uses in catalysis, material science, and as sensors (Hakimi, Mardani, Moeini, Mohr, Schuh, Vahedi, 2012).
Environmental and Sustainable Chemistry
The development of environmentally benign synthesis processes for imidazo[1,2-a]pyridines, such as solvent-free synthesis under microwave irradiation, reflects the growing importance of green chemistry principles in research. These methods aim to reduce the environmental impact of chemical synthesis by minimizing hazardous reagents and promoting energy efficiency, thereby contributing to the sustainability of chemical research (Barnali Maiti, K. Chanda, M. Selvaraju, C. Tseng, Chung‐Ming Sun, 2013).
Photophysical and Sensor Applications
Further investigations into the photophysical properties of imidazo[1,5-a]pyridine-based fluorophores emphasize the potential of 2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyridine-3-carbaldehyde in developing emissive materials. These materials can be applied in optoelectronics, sensors, and chemical biology, highlighting the compound's versatility beyond pharmaceutical applications. The study of their interaction with artificial membrane models provides insights into cellular health monitoring and biochemical pathway exploration (Renno, Cardano, Volpi, Barolo, Viscardi, Fin, 2022).
Future Directions
The future directions for this compound could involve further exploration of its synthesis methods and potential biological activities. Imidazole derivatives are known for their broad range of biological activities and are an important synthon in the development of new drugs . Therefore, this compound could potentially have applications in pharmaceutical research and development.
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-8-11-15(16-14-3-1-2-6-17(11)14)10-4-5-12-13(7-10)20-9-19-12/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGEDPIADNVZOBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(N4C=CC=CC4=N3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360271 | |
Record name | 2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyridine-3-carbaldehyde | |
CAS RN |
842973-99-3 | |
Record name | 2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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